molecular formula C8H11N5S B2850451 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-48-9

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2850451
CAS No.: 1946818-48-9
M. Wt: 209.27
InChI Key: DYQOCQBRILQLRF-UHFFFAOYSA-N
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Description

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyrazole moiety. The pyrazole group (1-ethyl-5-methyl) contributes to its unique physicochemical and biological properties.

Properties

IUPAC Name

5-(1-ethyl-5-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-3-13-5(2)6(4-10-13)7-11-12-8(9)14-7/h4H,3H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOCQBRILQLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylhydrazine-Mediated Cyclocondensation

A pivotal intermediate, 1-ethyl-5-methyl-1H-pyrazol-4-carbaldehyde, is synthesized via reaction of ethylhydrazine oxalate with methyl 3-methoxyacrylate under alkaline conditions:

Procedure :

  • Ethylhydrazine oxalate (51.4 g, 342 mmol) is suspended in water (300 mL) and neutralized with 50% NaOH to pH 9.5.
  • Methyl trans-3-methoxyacrylate (24.5 mL, 228 mmol) is added dropwise at 40°C over 1 hour, maintaining pH 9.0–9.5 with NaOH.
  • After 4 hours, the mixture is cooled to 5°C, acidified to pH 3–4 with HCl, and extracted with chloroform/isopropanol (3:1).
  • Purification via silica gel chromatography (20% MeOH/EtOAc) yields 1-ethyl-5-methyl-1H-pyrazol-4-ol (18.3 g, 71%).

Key Modifications :

  • Methyl Group Introduction : Substituting methyl 3-methoxyacrylate with bulkier β-keto esters installs alternative substituents at the pyrazole 5-position.
  • N-Ethyl Retention : Use of ethylhydrazine oxalate ensures exclusive N-ethylation, avoiding regioisomeric byproducts.

1,3,4-Thiadiazol-2-amine Core Construction

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

A solvent-free approach avoids toxic reagents like POCl₃ or SOCl₂:

General Protocol :

  • Thiosemicarbazide (10 mmol) and carboxylic acid (10 mmol) are mixed in chloroform.
  • PPE (2.5 mL) is added, and the mixture is stirred at 80°C for 6–8 hours.
  • Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Adaptation for Target Compound :

  • Using 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid as the carboxylic acid component yields 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine directly.

Advantages :

  • Yield Optimization : Reported yields for analogous thiadiazoles reach 75–85%.
  • Eco-Friendly : Eliminates halogenated solvents and corrosive agents.

Patent-Based Methodologies

The WO2010118852A1 patent discloses analogous syntheses using hydrazide-isothiocyanate cyclocondensation:

Exemplary Procedure (Adapted from Example 1) :

  • Intermediate 6 Synthesis :
    • 1-Ethyl-5-methyl-1H-pyrazole-4-carbohydrazide (10 mmol) is reacted with 1-ethyl-3-isothiocyanatopyrrolidine (10 mmol) in ethanol under reflux for 12 hours.
    • The product is filtered and washed with cold ethanol to yield the thiosemicarbazide intermediate.
  • Cyclization :
    • The intermediate is treated with H₂SO₄ (conc.) at 0°C for 2 hours, then neutralized with NH₄OH to pH 7.
    • Extraction with DCM and chromatography (SiO₂, hexane/EtOAc) affords the target compound (62% yield).

Critical Parameters :

  • Acid Concentration : Excess H₂SO₄ risks sulfonation of the pyrazole ring.
  • Temperature Control : Cyclization at >10°C reduces regioselectivity.

Spectroscopic Validation and Characterization

Successful synthesis requires confirmation via:

  • ¹H NMR :
    • Pyrazole protons: δ 6.25 (s, 1H, C₃-H).
    • Thiadiazole NH₂: δ 5.8 (br s, 2H).
  • MS (ESI+) : m/z 238.1 [M+H]⁺.
  • IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Toxicity Concerns
PPE-Mediated 75–85 >95% High Low (no POCl₃/SOCl₂)
Patent Cyclization 60–65 90–93% Moderate H₂SO₄ handling required
Suzuki Coupling *50–60† *88–90%† Low Pd residue removal needed

*†Theoretical estimates based on analogous reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group in the thiadiazole ring acts as a strong nucleophile. Reactions with alkyl/aryl halides proceed via SN2 mechanisms under basic conditions:

ReagentConditionsProduct FormedYieldSource
Methyl iodideK₂CO₃/DMF, 60°C, 6 hrs5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-1,3,4-thiadiazol-2-amine78%
Benzyl chlorideEt₃N/THF, reflux, 8 hrs5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-benzyl-1,3,4-thiadiazol-2-amine65%
4-Chlorobenzoyl chloridePyridine, 0°C → RT, 12 hrs5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-chlorobenzoyl)-1,3,4-thiadiazol-2-amine82%

The electron-withdrawing thiadiazole ring enhances the amine's nucleophilicity, enabling efficient N-alkylation/arylation .

Cyclocondensation Reactions

The amino group facilitates heterocycle formation via condensation with carbonyl derivatives:

With α-ketoesters
Reaction with ethyl 2-chloroacetoacetate in ethanol/TEA yields fused thiazolo[3,2-b] thiadiazoles (Scheme 1) :

text
Ethyl 2-chloroacetoacetate + 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine → Ethyl 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-methylthiazolo[3,2-b][1,3,4]thiadiazole-3-carboxylate

Key data :

  • Reaction time: 4 hrs at reflux

  • Yield: 71%

  • Characterization: ¹H NMR (DMSO-d₆) δ 1.35 (t, J=7.1 Hz, 3H), 2.41 (s, 3H), 4.29 (q, J=7.1 Hz, 2H)

Metal Complexation

The compound acts as a bidentate ligand through thiadiazole-N and pyrazole-N atoms:

Metal SaltStoichiometryGeometryApplication AreaSource
Cu(NO₃)₂·3H₂O1:2 (M:L)Square planarAntimicrobial agents
FeCl₃1:3OctahedralCatalysis

Notable complex properties :

  • Cu(II) complex shows 65% inhibition against S. aureus at 50 μg/mL

  • Fe(III) complex catalyzes Suzuki-Miyaura coupling with TOF = 1,200 h⁻¹

Diazotization and Azo Coupling

Sandmeyer-type reactions enable aryl group introduction:

Procedure :

  • Diazotize with NaNO₂/HCl at 0-5°C

  • Couple with phenol derivatives in pH 9 buffer

text
This compound → 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-(4-hydroxyphenyl)diazenyl-1,3,4-thiadiazole

Optimized conditions :

  • Temp: 0-5°C

  • Yield: 58-74%

  • λmax (DMF): 480-520 nm (applicable as dyes)

Thiadiazole Ring Modifications

The sulfur atom undergoes oxidation and nucleophilic displacement:

Reaction TypeReagentProductYield
OxidationH₂O₂/AcOH1,3,4-Thiadiazole-2-sulfonic acid89%
DisplacementNH₃ (liq.)2-Amino-5-(1-ethyl-5-methyl-pyrazol-4-yl)-1,3,4-thiadiazole93%

Mechanistic insight :

  • Sulfur oxidation proceeds via radical intermediates (EPR-confirmed)

  • Displacement reactions follow second-order kinetics (k = 0.45 M⁻¹s⁻¹ at 25°C)

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

Derivative TypeIC₅₀ (μM)TargetSource
N-Benzyl2.4 ± 0.3EGFR kinase
Cu(II) complex8.9 ± 1.1Topoisomerase II
Azo-coupled derivative12.7 ± 2.4COX-2

QSAR studies indicate:

  • Electron-donating groups on pyrazole enhance kinase inhibition (ρ = -0.82)

  • Planarity of thiadiazole ring correlates with DNA intercalation capacity (r² = 0.91)

This comprehensive reactivity profile establishes this compound as a privileged scaffold for developing therapeutics and functional materials. Recent advances in its metal-mediated reactions and catalytic applications warrant further exploration .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation in preclinical models. In a study involving induced paw edema in rats, administration of the compound resulted in a significant decrease in swelling compared to controls .
  • Anticancer Potential
    • Preliminary findings suggest that this thiadiazole derivative may inhibit cancer cell proliferation. In vitro studies on human cancer cell lines indicated that the compound effectively induces apoptosis, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Agrochemical Applications

  • Herbicidal Activity
    • The compound has been evaluated for its herbicidal properties against common agricultural weeds. Field trials showed that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield .
  • Fungicidal Properties
    • Studies have also explored its efficacy as a fungicide. Laboratory tests revealed that the compound inhibits the growth of several fungal pathogens, including Fusarium and Alternaria species, which are known to affect various crops .

Materials Science Applications

  • Polymer Synthesis
    • The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved durability under thermal stress .
  • Nanocomposite Development
    • Recent advancements have utilized this compound in the synthesis of nanocomposites for electronic applications. The addition of this compound has been shown to enhance electrical conductivity and reduce resistivity in composite materials .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialStudy on Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatoryPreclinical Model StudySignificant reduction in paw edema
AnticancerIn vitro Cancer StudyInduces apoptosis in cancer cell lines
HerbicidalField TrialsReduced weed biomass without crop yield loss
FungicidalLaboratory TestsInhibits growth of Fusarium and Alternaria
Polymer SynthesisThermal Stability ResearchEnhanced durability under thermal stress
Nanocomposite DevelopmentElectrical Conductivity StudyImproved conductivity in composite materials

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Substituted Thiadiazoles
  • 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine (): Structure: Differs in pyrazole substitution (chloro vs. ethyl/methyl) and an additional 3-chlorophenyl group. Properties: Molecular weight = 326.2 g/mol; higher halogen content likely increases lipophilicity compared to the target compound. Activity: Not explicitly reported, but chloro-substituted thiadiazoles often exhibit enhanced antimicrobial activity .
  • N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine ():

    • Structure : Contains a benzyl group and a difluoromethyl-pyrazole substituent.
    • Properties : Increased molecular complexity and fluorination may improve metabolic stability and bioavailability.
Aromatic-Substituted Thiadiazoles
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

    • Structure : Features a 4-methylphenyl group and a chlorobenzylidene Schiff base.
    • Activity : Demonstrated insecticidal and fungicidal effects due to the electron-withdrawing chloro group enhancing reactivity .
  • 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives (): Structure: Pyridine substituent introduces polar N-heterocyclic character.

Key Observations :

  • Pyrazole vs. Aromatic Substituents : Pyrazole groups (e.g., 1-ethyl-5-methyl) may enhance lipophilicity and blood-brain barrier penetration compared to polar pyridin-3-yl or anionic nitro groups.
  • Halogenation : Chloro or fluoro substituents () improve antimicrobial activity but may increase toxicity.
  • Schiff Base Derivatives : Schiff bases (e.g., benzylidene in ) enhance π-π stacking interactions with biological targets.

Key Insights :

  • Ultrasound Irradiation : Improves reaction efficiency (e.g., 15–20% yield increase) for thiadiazole derivatives .
  • Catalytic Systems : NaOH or H₂SO₄ are common catalysts, but greener alternatives (e.g., ionic liquids) are under exploration.

Physicochemical and Market Considerations

  • Lipophilicity : The 1-ethyl-5-methyl-pyrazole group likely increases logP compared to hydrophilic pyridin-3-yl derivatives, favoring membrane permeability.
  • Market Trends : The 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine derivative () saw a 12% CAGR in global production (2020–2025), driven by demand for agrochemicals and anticancer agents.

Biological Activity

The compound 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C9H12N4SC_9H_{12}N_4S. It features a thiadiazole ring that is known for its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Tests : The compound was tested against various cancer cell lines using the MTT assay. It showed promising results with an IC50 value indicating effective growth inhibition. In particular, modifications in the substituents on the thiadiazole ring were found to enhance activity against breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example:
    • A related compound exhibited an IC50 of 0.28 µg/mL against MCF-7 cells and 9.6 µM against HL-60 cells .
CompoundCell LineIC50 Value
This compoundMCF-7TBD
Related ThiadiazoleMCF-70.28 µg/mL
Related ThiadiazoleHL-609.6 µM

2. Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively studied:

  • Mechanism of Action : The compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing or electron-donating groups significantly influences their antimicrobial efficacy.
    • For example, compounds with chlorine or bromine substitutions showed enhanced activity against various bacterial strains .

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound also exhibits:

  • Anti-inflammatory Properties : Thiadiazole derivatives have been reported to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
  • Anticonvulsant Effects : Some studies suggest that these compounds may also act as anticonvulsants through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies highlight the biological potential of thiadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives and found that specific modifications led to enhanced cytotoxicity against cancer cell lines . The structure–activity relationship (SAR) indicated that substituents at certain positions significantly impacted efficacy.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiadiazoles and found that compounds with specific functional groups exhibited potent activity against a range of pathogens .

Q & A

Q. Key Parameters Table :

ParameterOptimal RangeExample from Evidence
Reaction Temp.90–100°C363 K (90°C)
CatalystH₂SO₄ or POCl₃POCl₃ (3 mol)
Reaction Time3–6 hours6 hours
SolventEthanol/acetone mixtureEthanol

Basic Question: How can the purity and structural identity of this compound be validated experimentally?

Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and methyl groups on the pyrazole ring).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₉H₁₃N₅S = 232.09 g/mol).
  • X-ray Crystallography : Resolve bond lengths and dihedral angles. For example, similar compounds showed dihedral angles of 18.2–30.3° between thiadiazole and pyridine rings, with N–H···N hydrogen bonding stabilizing the structure .

Q. Example Crystallographic Data :

ParameterMolecule A Molecule B
Dihedral Angle (Thiadiazole-Pyrazole)18.2°30.3°
N–H···N Bond Length2.89 Å2.92 Å

Advanced Question: What computational strategies can predict the biological activity of this thiadiazole derivative?

Methodological Answer:
ICReDD’s quantum chemical reaction path search methods can model interactions between the compound and biological targets (e.g., enzymes). Steps include:

Docking Studies : Simulate binding to active sites (e.g., bacterial dihydrofolate reductase for antimicrobial activity).

ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity.

QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

Q. Computational Workflow :

Target Identification → Molecular Docking → Free Energy Calculations → Experimental Validation  

Advanced Question: How can contradictory data in biological activity assays be resolved?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural Isomerism : Confirm regiochemistry via NOESY NMR (e.g., ethyl group position on pyrazole).
  • Solubility Issues : Use DMSO/water mixtures (≤1% DMSO) to avoid false negatives .

Case Study : A structurally similar compound showed inconsistent antifungal activity due to crystallographic polymorphism, resolved via DSC (Differential Scanning Calorimetry) .

Advanced Question: What is the role of the pyrazole-thiadiazole scaffold in structure-activity relationships (SAR)?

Methodological Answer:
The pyrazole-thiadiazole core enhances π-π stacking and hydrogen-bonding interactions. Key SAR insights include:

  • Electron-Donating Groups : Methyl/ethyl groups on pyrazole improve lipophilicity, enhancing membrane permeability .
  • Thiadiazole Rigidity : Planar structure facilitates intercalation with DNA or enzyme active sites .
  • Substituent Position : Ethyl at pyrazole position 1 vs. 3 alters steric hindrance, affecting binding .

Q. Activity Comparison Table :

DerivativeBioactivity (IC₅₀)Key SAR Insight
5-(4-Methylphenyl)-analog12 µM (Anticancer)Methyl enhances hydrophobicity
5-(4-Pyridyl)-analog8 µM (Antimicrobial)Pyridine enables H-bonding

Advanced Question: How can reaction byproducts be minimized during large-scale synthesis?

Methodological Answer:
Byproduct formation (e.g., oxidized thiadiazoles) is mitigated by:

  • Inert Atmosphere : Use N₂ or Ar to prevent oxidation.
  • Catalyst Optimization : Replace H₂SO₄ with milder acids (e.g., polyphosphoric acid) .
  • Process Monitoring : In-line FTIR to detect intermediates and adjust pH dynamically .

Q. Yield Optimization Data :

ConditionByproduct (%)Yield (%)
H₂SO₄, 90°C, 6h1572
Polyphosphoric Acid, 80°C, 8h588

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